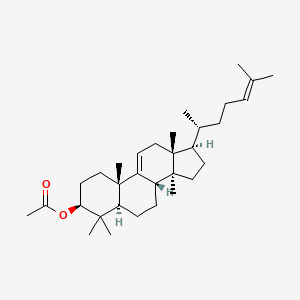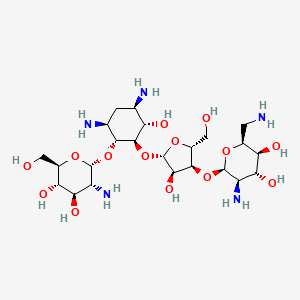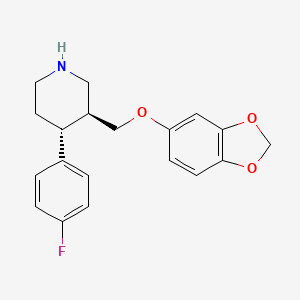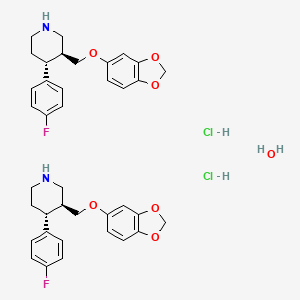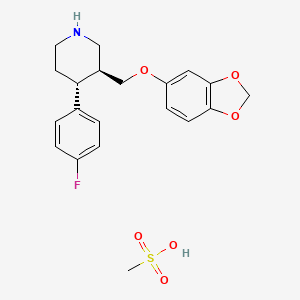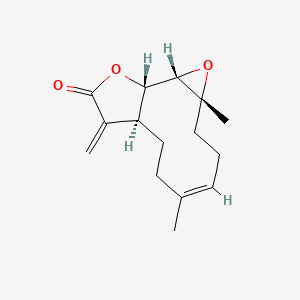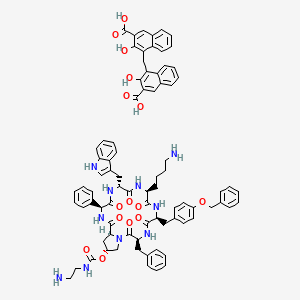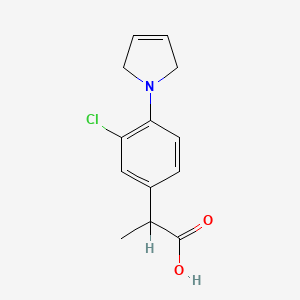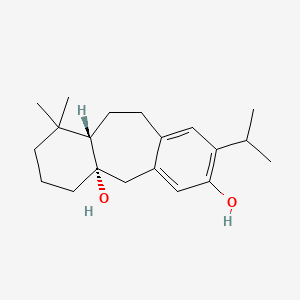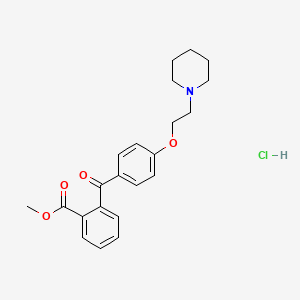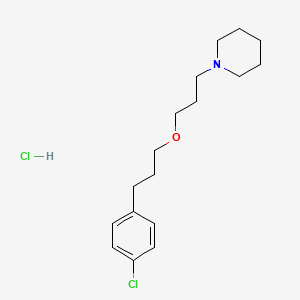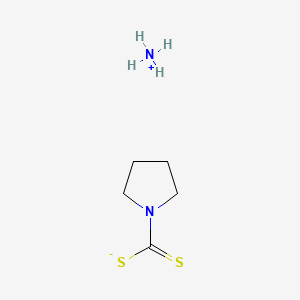
氨基甲酸吡咯烷-1-碳二硫代酯铵
描述
Ammonium pyrrolidine-1-carbodithioate, also known as Ammonium pyrrolidinedithiocarbamate, is a compound with the molecular formula C5H9NS2 · H3N and a molecular weight of 164.29 g/mol . It is used in laboratory chemicals and the manufacture of substances . It functions as a chelating agent, allowing the preconcentration of trace metals from solution . It has antioxidant properties and inhibits apoptosis in lymphocytes, neurons, and vascular endothelial cells .
Molecular Structure Analysis
The molecular structure of Ammonium pyrrolidine-1-carbodithioate consists of a pyrrolidine ring attached to a carbodithioate group . The InChI representation of the molecule isInChI=1S/C5H9NS2.H3N/c7-5 (8)6-3-1-2-4-6;/h1-4H2, (H,7,8);1H3 . Chemical Reactions Analysis
Ammonium pyrrolidine-1-carbodithioate is known to precipitate various metals such as arsenic, bismuth, cadmium, cobalt, copper, iron, manganese, nickel, lead, antimony, tin, vanadium, and zinc from acidic solutions . It is also used as a complexing agent for atomic absorption spectrophotometric analysis .Physical And Chemical Properties Analysis
Ammonium pyrrolidine-1-carbodithioate has a density of 1.117 (estimate), a melting point of 153-155°C (lit.), a boiling point of 329.4°C at 760 mmHg, and a flash point of 153°C . It is soluble in water at 50 g/L (20 ºC) .科学研究应用
Inhibition of Nitric Oxide Synthase Activity
- Application : APDC is known to inhibit the induction of nitric oxide synthase activity in rat alveolar macrophages .
- Results : The results indicate that APDC can effectively inhibit nitric oxide synthase activity .
Prevention of Apoptosis
- Application : APDC has been found to prevent apoptosis in human HL-60 cells and thymocytes .
- Results : The results show that APDC can effectively prevent apoptosis in these cell types .
Induction of Apoptosis
- Application : Interestingly, while APDC prevents apoptosis in some cell types, it induces apoptosis in human and rat smooth muscle cells .
- Results : The results show that APDC can effectively induce apoptosis in these cell types .
Chelation of Metals
- Application : APDC functions as a chelating agent, which allows the preconcentration of trace metals from solution .
- Results : The results show that APDC can effectively chelate metals and increase their concentration in solution .
Trace Determination of Metals
- Application : APDC is used for the trace determination of various metals, including cadmium, cobalt, bismuth, and molybdenum .
- Results : The results show that APDC can effectively determine the concentration of these metals in solution .
Precipitation of Metals
- Application : APDC is used to precipitate various metals, including arsenic, bismuth, cadmium, cobalt, copper, iron, manganese, nickel, lead, antimony, tin, vanadium, and zinc from acidic solutions .
- Results : The results show that APDC can effectively precipitate these metals from acidic solutions .
NF-kappaB Inhibition
- Application : APDC is known to inhibit the translation of nitric oxide synthase mRNA to prevent induction . It is a selective NF-κB inhibitor .
- Results : The results indicate that APDC can effectively inhibit NF-κB activity .
Antioxidant Activity
- Application : APDC has antioxidant properties .
- Results : The results show that APDC can effectively reduce oxidative stress .
Reactive Oxygen Species (ROS) Research
- Application : APDC is used in research on reactive oxygen species (ROS) and oxidative stress .
- Results : The results show that APDC can effectively modulate ROS levels .
Immune System, Inflammation, Allergy Research
- Application : APDC is used in research on the immune system, inflammation, and allergies .
- Results : The results show that APDC can effectively modulate immune responses .
Inhibition of Nitric Oxide Synthase mRNA Translation
- Application : APDC is known to inhibit the translation of nitric oxide synthase mRNA to prevent induction .
- Results : The results indicate that APDC can effectively inhibit the translation of nitric oxide synthase mRNA .
Metal Ion Chelation
- Application : APDC functions as a metal ion chelator .
- Results : The results show that APDC can effectively chelate metal ions .
Reactive Oxygen Species (ROS) Research
- Application : APDC is used in research on reactive oxygen species (ROS) and oxidative stress .
- Results : The results show that APDC can effectively modulate ROS levels .
Immune System, Inflammation, Allergy Research
属性
IUPAC Name |
azanium;pyrrolidine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2.H3N/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIUTVUBYEEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)[S-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10279 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ammonium pyrrolidine-1-carbodithioate | |
CAS RN |
5108-96-3 | |
| Record name | Ammonium 1-pyrrolidinedithiocarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5108-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium pyrrolidine-1-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



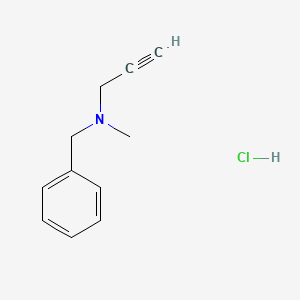
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)
